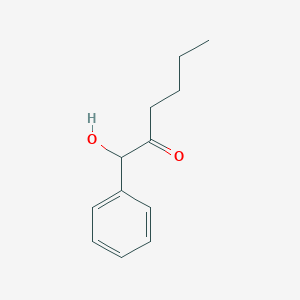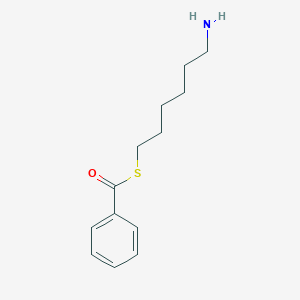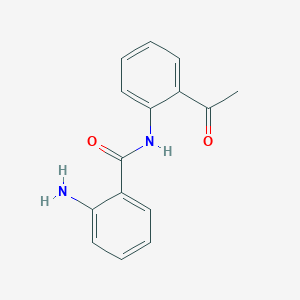![molecular formula C14H20O5S B14383034 [(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid CAS No. 90179-67-2](/img/structure/B14383034.png)
[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid is a complex organic compound characterized by its unique cyclopentyl structure substituted with a dimethoxyphenyl group and a methanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Attachment of the Methanesulfonic Acid Moiety: The final step involves the sulfonation of the intermediate compound to introduce the methanesulfonic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Properties
CAS No. |
90179-67-2 |
|---|---|
Molecular Formula |
C14H20O5S |
Molecular Weight |
300.37 g/mol |
IUPAC Name |
[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid |
InChI |
InChI=1S/C14H20O5S/c1-18-11-6-7-14(19-2)13(8-11)12-5-3-4-10(12)9-20(15,16)17/h6-8,10,12H,3-5,9H2,1-2H3,(H,15,16,17)/t10-,12+/m0/s1 |
InChI Key |
YKTWUFCBQLLNCS-CMPLNLGQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)[C@@H]2CCC[C@H]2CS(=O)(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCC2CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


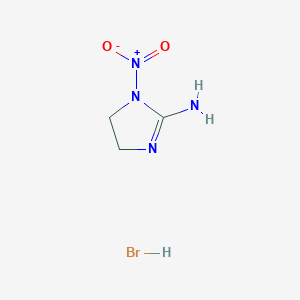
![2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14382968.png)
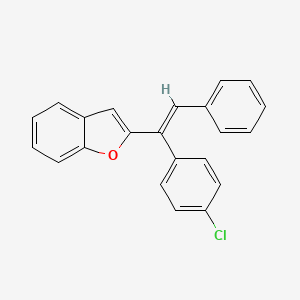
![3-[Bis(methylsulfanyl)methyl]furan](/img/structure/B14382974.png)
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
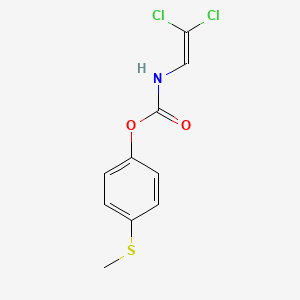
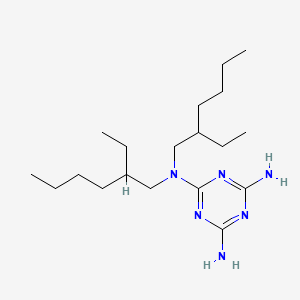
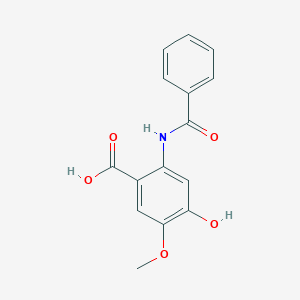
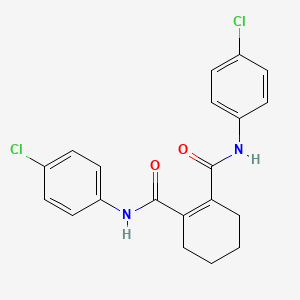
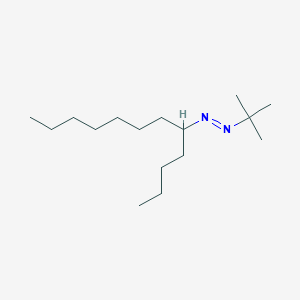
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
